Cas no 287176-80-1 (Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester)

Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester structure
287176-80-1 structure
Product Name:Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester
CAS No:287176-80-1
MF:C13H10BrCl2NO3
MW:379.033401012421
CID:248703
PubChem ID:2781726
Update Time:2025-04-19

Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester
    • [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate
    • (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methyl 2-bromoacetate
    • [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methyl 2-bromoacetate
    • AC1MD0PD
    • CTK8I0158
    • OR27089
    • QC-8022
    • 287176-80-1
    • DTXSID00381841
    • Inchi: 1S/C13H10BrCl2NO3/c1-7-8(6-19-11(18)5-14)13(17-20-7)12-9(15)3-2-4-10(12)16/h2-4H,5-6H2,1H3
    • InChI Key: QRBICKMAVVVVLT-UHFFFAOYSA-N
    • SMILES: BrCC(=O)OCC1=C(C)ON=C1C1C(=CC=CC=1Cl)Cl

Computed Properties

  • Exact Mass: 376.92211g/mol
  • Monoisotopic Mass: 376.92211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 52.3Ų

Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester Security Information

  • Hazardous Material Identification: Xi

Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester Related Literature

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